molecular formula C10H12N2O2 B8806890 4-((Dimethylamino)iminomethyl)benzoic acid CAS No. 244257-76-9

4-((Dimethylamino)iminomethyl)benzoic acid

Cat. No. B8806890
CAS RN: 244257-76-9
M. Wt: 192.21 g/mol
InChI Key: SGNVDUFAYWYCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((Dimethylamino)iminomethyl)benzoic acid”, also known as 4-Dimethylaminobenzoic acid, is a substituted benzoic acid . It acts as an inhibitor of ultraviolet-mediated damage to the skin . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .


Synthesis Analysis

The synthesis of 4-Dimethylaminobenzoic acid involves the use of a palladium complex and p-dimethylaminobromobenzene . The reaction is performed at 50 °C for 8 hours .


Molecular Structure Analysis

The molecular formula of 4-Dimethylaminobenzoic acid is C9H11NO2 . Its molecular weight is 165.19 g/mol . The IUPAC name is 4-(dimethylamino)benzoic acid .


Physical And Chemical Properties Analysis

4-Dimethylaminobenzoic acid is a beige-white to gray-green crystalline powder . It has a melting point of 241-243 °C . It is soluble in HCl and KOH solutions, alcohol, and sparingly soluble in ether . It is practically insoluble in acetic acid .

Safety and Hazards

4-Dimethylaminobenzoic acid is classified as a combustible solid . It causes serious eye irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

CAS RN

244257-76-9

Product Name

4-((Dimethylamino)iminomethyl)benzoic acid

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-(N,N-dimethylcarbamimidoyl)benzoic acid

InChI

InChI=1S/C10H12N2O2/c1-12(2)9(11)7-3-5-8(6-4-7)10(13)14/h3-6,11H,1-2H3,(H,13,14)

InChI Key

SGNVDUFAYWYCAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a THF solution of ethyl-4(N,N-dimethylcarbamimidoyl)benzoate (G) was added an aqueous solution of lithium hydroxide (2 eq.) and the reaction mixture was stirred for 6 hr. The completion of the reaction was confirmed by HPLC. To the reaction mixture was added water, followed by extraction with ethyl acetate. The aqueous layer was acidified with 6N HCl to pH between 3-4 at which point the desired 4-(N,N-dimethylcarbamimidoyl)benzoic acid precipitated as the white solid. The white solid isolated was washed with hexane to afford 4-(N,N-dimethylcarbamimidoyl)benzoic acid as an hydrochloride salt (A).
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